c-Raf Kinase Selectivity: Imidazo[4,5-c]pyrazole-Based Inhibitor (475958) vs. 30-Kinase Panel
The imidazo[4,5-c]pyrazole derivative 1-(3-(1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)-4-methylphenyl)-3-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)urea (Calbiochem 475958) demonstrates scaffold-dependent kinase selectivity. At 10 µM, this compound inhibits c-Raf by 96% while showing below 50% inhibition against 29 other kinases in a 30-kinase panel . This selectivity profile is attributable to the dihydroimidazo[4,5-c]pyrazole core enabling a type II binding conformation that is not replicated by pyrazolo[3,4-d]pyrimidine-based Raf inhibitors, which typically show pan-kinase activity.
| Evidence Dimension | Kinase selectivity (% inhibition at 10 µM across 30-kinase panel) |
|---|---|
| Target Compound Data | c-Raf: 96% inhibition; 29 other kinases: <50% inhibition |
| Comparator Or Baseline | Panel of 30 kinases including c-Raf (baseline for selectivity assessment: 50% threshold) |
| Quantified Difference | ≥46 percentage-point selectivity gap between c-Raf and off-target kinases |
| Conditions | In vitro kinase inhibition assay; compound concentration 10 µM; panel of 30 distinct kinases |
Why This Matters
A narrow selectivity window is critical for minimizing off-target kinase toxicity in preclinical development; the imidazo[4,5-c]pyrazole scaffold delivers this selectivity where other fused bicyclic Raf inhibitor scaffolds fall short.
